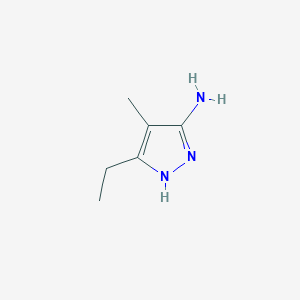
3-ethyl-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-ethyl-4-methyl-1H-pyrazol-5-amine” is an organic compound with the CAS Number: 91468-85-8 . It has a molecular weight of 125.17 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the searched resources, pyrazoles in general are involved in a variety of chemical reactions. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Synthesis of Heterocycles
A study by Ghaedi et al. (2015) demonstrated the use of pyrazole-5-amine derivatives, similar to 3-ethyl-4-methyl-1H-pyrazol-5-amine, in synthesizing new pyrazolo[3,4-b]pyridine products. This synthesis involved condensation with activated carbonyl groups, showcasing its utility in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).
Pharmaceutical Research
Titi et al. (2020) explored the synthesis of various pyrazole derivatives, including compounds structurally related to this compound. These compounds were characterized and studied for their antitumor, antifungal, and antibacterial properties, indicating the potential of such compounds in pharmaceutical research (Titi et al., 2020).
Antimicrobial and Antioxidant Studies
Şener et al. (2017) conducted a study on diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which involve structures akin to this compound. These compounds exhibited significant antimicrobial activities against various bacteria and fungi, as well as notable antioxidant activities, highlighting their potential in developing antimicrobial and antioxidant agents (Şener et al., 2017).
Catalysis and Organic Synthesis
Research by Togni et al. (1996) on palladium-catalyzed asymmetric allylic amination using pyrazole ligands, similar to this compound, demonstrated the application of these compounds in catalysis. They found that these ligands can significantly influence the enantioselectivity and regioselectivity of the reaction, underscoring their importance in organic synthesis (Togni et al., 1996).
Metal Complex Synthesis
Esquius et al. (2000) synthesized new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands, which are structurally related to this compound. These complexes have potential applications in the field of organometallic chemistry and catalysis (Esquius et al., 2000).
High-Energy Density Materials
Ravi et al. (2010) investigated amino-, methyl-, and nitro-substituted pyrazoles, similar to this compound, as candidates for high-energy density materials. Their study focused on the detonation properties of these compounds, indicating their potential use in energetic materials (Ravi et al., 2010).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCURLGTSCHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
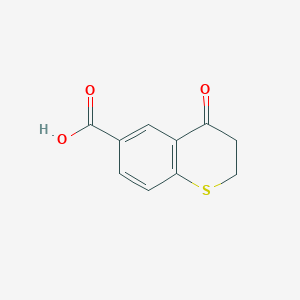
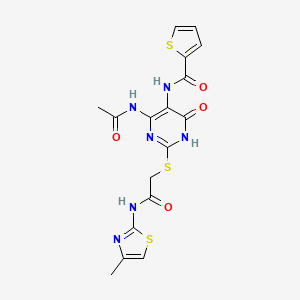

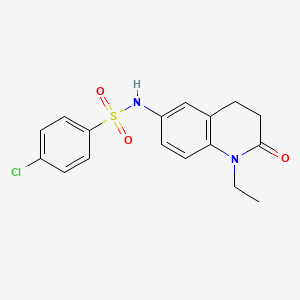

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
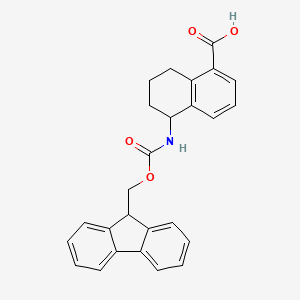
![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

